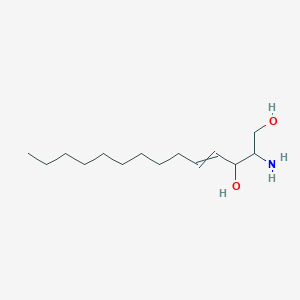

2-Aminotetradec-4-ene-1,3-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Aminotetradec-4-ene-1,3-diol is a compound that belongs to the class of aminodiols. It is characterized by the presence of an amino group (-NH2) and two hydroxyl groups (-OH) attached to a tetradecene backbone. This compound has garnered interest due to its potential biological activities and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminotetradec-4-ene-1,3-diol can be achieved through several methods. One common approach involves the nucleophilic addition of primary amines to α-methylene-γ-butyrolactone, followed by reduction of the resulting β-aminolactones to yield aminodiols . Another method includes the epoxidation of isopulegol, followed by oxirane ring opening with primary amines to produce N-substituted aminodiols .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process may include steps such as benzylation, hydroxylation, and epoxidation, followed by aminolysis of the resulting oxiranes . These methods ensure high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Aminotetradec-4-ene-1,3-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diols and other derivatives.

Reduction: Reduction reactions can convert the compound into different aminodiol forms.

Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like OsO4/NMO for dihydroxylation, and reducing agents for the reduction of aminolactones . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

Major products formed from these reactions include various aminodiol derivatives, which can be further utilized in the synthesis of biologically active compounds .

Applications De Recherche Scientifique

2-Aminotetradec-4-ene-1,3-diol has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2-Aminotetradec-4-ene-1,3-diol involves its interaction with specific molecular targets and pathways. It has been found to exhibit antimicrobial activity by disrupting the cell membranes of bacteria and yeast . The compound’s ability to release into the external medium suggests its role in defense mechanisms .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-octadec-4-ene-1,3-diol: Another aminodiol with a longer carbon chain, exhibiting similar biological activities.

Sphingosine derivatives: Compounds like sphingosine share structural similarities and are involved in similar biological processes.

Uniqueness

2-Aminotetradec-4-ene-1,3-diol is unique due to its specific carbon chain length and the presence of both amino and hydroxyl groups, which contribute to its distinct biological activities and applications .

Activité Biologique

2-Aminotetradec-4-ene-1,3-diol, also known as (2S,3R,4E)-2-amino-4-tetradecene-1,3-diol or tetradecasphingosine, is a sphingoid base that plays a significant role in various biological processes. As a naturally occurring compound, it is primarily found in eukaryotic cell membranes and has been linked to several physiological functions and pathological conditions.

Chemical Structure and Properties

The molecular formula of this compound is C14H29NO2 with a molecular weight of approximately 243.39 g/mol. It features a long carbon chain and amino alcohol functional groups that are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₉NO₂ |

| Molecular Weight | 243.39 g/mol |

| Structure Type | Sphingoid Base |

Antimicrobial Properties

Research indicates that derivatives of sphingosine, including this compound, exhibit antimicrobial properties. These compounds have shown effectiveness against various pathogens, suggesting potential applications in developing antimicrobial agents.

Role in Muscle Degeneration

Studies have linked this compound to muscle degeneration in organisms such as crayfish and Drosophila species. The mechanisms by which this compound contributes to muscle breakdown are still under investigation, indicating the need for further research into its role in muscle physiology and pathology.

Interaction with Cellular Pathways

The compound is involved in sphingolipid signaling pathways. It has been shown to interact with Protein Kinase C (PKC) and Sphingosine 1-Phosphate receptors (S1PRs), influencing cellular processes such as proliferation, migration, and apoptosis. This interaction highlights its potential therapeutic implications in cancer treatment and other diseases where these pathways are dysregulated .

Study on Sphingolipid Metabolism

A study focused on the metabolism of sphingolipids demonstrated that this compound acts as a substrate for various enzymes involved in sphingolipid homeostasis. The research utilized fluorophore-modified substrates to investigate enzyme activity and substrate recognition .

Therapeutic Applications

In medicinal chemistry, the compound has been explored for its potential use as an inhibitor of specific enzymes involved in sphingolipid metabolism. For instance, inhibitors targeting ceramidases have been developed based on the structural characteristics of sphingoid bases like this compound .

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways through interactions with specific proteins:

- Inhibition of PKC : The compound prevents PKC from interacting with its natural substrate, diacylglycerol (DAG), thereby influencing downstream signaling pathways.

- Sphingolipid Signaling : It participates in the synthesis of bioactive sphingolipids such as Sphingosine-1-phosphate (S1P), which plays crucial roles in cell survival and proliferation .

Propriétés

IUPAC Name |

2-aminotetradec-4-ene-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)13(15)12-16/h10-11,13-14,16-17H,2-9,12,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRZDTXJMRRVMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC(C(CO)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.